molecular formula C17H20N2O3S2 B4183736 1-(3-phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine

1-(3-phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine

Cat. No. B4183736
M. Wt: 364.5 g/mol
InChI Key: XVQKIHDYKUASQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-phenylpropanoyl)-4-(2-thienylsulfonyl)piperazine is a chemical compound that has been extensively studied for its potential therapeutic applications. It is commonly referred to as TPP or TTPP and has been shown to possess a wide range of biochemical and physiological effects.

Scientific Research Applications

TPP has been studied extensively for its potential therapeutic applications. It has been shown to possess anticonvulsant, antidepressant, and anxiolytic properties. Additionally, it has been investigated for its potential use in the treatment of neuropathic pain and as a potential anti-inflammatory agent. TPP has also been studied for its potential use in the treatment of cancer, as it has been shown to possess cytotoxic properties against certain cancer cell lines.

Mechanism of Action

The exact mechanism of action of TPP is not fully understood. However, it is believed to act on several neurotransmitter systems, including the GABAergic and serotonergic systems. Additionally, it has been shown to inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2), which is involved in the inflammatory response.
Biochemical and Physiological Effects:
TPP has been shown to possess a wide range of biochemical and physiological effects. It has been shown to increase the levels of certain neurotransmitters, including serotonin and dopamine, in the brain. Additionally, it has been shown to decrease the levels of certain inflammatory cytokines, including TNF-alpha and IL-1beta. TPP has also been shown to possess antioxidant properties, which may contribute to its potential therapeutic applications.

Advantages and Limitations for Lab Experiments

One of the advantages of TPP for lab experiments is its relatively simple synthesis method. Additionally, it has been shown to possess a wide range of potential therapeutic applications, which makes it a promising compound for further research. However, one of the limitations of TPP is its relatively low solubility in aqueous solutions, which may limit its potential use in certain experiments.

Future Directions

There are several potential future directions for research on TPP. One area of research could focus on further elucidating its mechanism of action, which could provide insights into its potential therapeutic applications. Additionally, further studies could investigate its potential use in the treatment of other neurological disorders, such as Alzheimer's disease and Parkinson's disease. Finally, research could focus on developing more effective formulations of TPP, which could improve its solubility and bioavailability.
In conclusion, TPP is a chemical compound that has been extensively studied for its potential therapeutic applications. It has been shown to possess a wide range of biochemical and physiological effects and has been investigated for its potential use in the treatment of several neurological disorders and cancer. While there are limitations to its use in lab experiments, its potential therapeutic applications make it a promising compound for further research.

properties

IUPAC Name

3-phenyl-1-(4-thiophen-2-ylsulfonylpiperazin-1-yl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S2/c20-16(9-8-15-5-2-1-3-6-15)18-10-12-19(13-11-18)24(21,22)17-7-4-14-23-17/h1-7,14H,8-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVQKIHDYKUASQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCC2=CC=CC=C2)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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